molecular formula C12H16O3 B8746167 Ethyl 3-(3-hydroxyphenyl)-2-methylpropanoate

Ethyl 3-(3-hydroxyphenyl)-2-methylpropanoate

Cat. No. B8746167
M. Wt: 208.25 g/mol
InChI Key: CFAFRJZREDJECW-UHFFFAOYSA-N
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Patent
US08030354B2

Procedure details

Methyl (2R)-3-(3-hydroxyphenyl)-2-methylpropanoate (62) and methyl (2S)-3-(3-hydroxyphenyl)-2-methylpropanoate (63). Racemic ethyl 3-(3-hydroxyphenyl)-2-methylpropanoate 62.C (0.40 g) was separated by ChiralPak OJ-H column, eluted with 10% isopropanol in hexane to give the separated enantiomers; (R)-ethyl 3-(3-hydroxyphenyl)-2-methylpropanoate and (S)-ethyl 3-(3-hydroxyphenyl)-2-methylpropanoate 62 and 63. MS ESI (pos.) m/e: 209.1 (M+H)+.
Name
Methyl (2R)-3-(3-hydroxyphenyl)-2-methylpropanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl (2S)-3-(3-hydroxyphenyl)-2-methylpropanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(R)-ethyl 3-(3-hydroxyphenyl)-2-methylpropanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(S)-ethyl 3-(3-hydroxyphenyl)-2-methylpropanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OC1C=C(C[C@@H](C)C(OC)=O)C=CC=1.OC1C=C(C[C@H](C)C(OC)=O)C=CC=1.[OH:29][C:30]1[CH:31]=[C:32]([CH2:36][C@@H:37]([CH3:43])[C:38]([O:40][CH2:41][CH3:42])=[O:39])[CH:33]=[CH:34][CH:35]=1.OC1C=C(C[C@H](C)C(OCC)=O)C=CC=1>>[OH:29][C:30]1[CH:31]=[C:32]([CH2:36][CH:37]([CH3:43])[C:38]([O:40][CH2:41][CH3:42])=[O:39])[CH:33]=[CH:34][CH:35]=1

Inputs

Step One
Name
Methyl (2R)-3-(3-hydroxyphenyl)-2-methylpropanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1)C[C@H](C(=O)OC)C
Step Two
Name
methyl (2S)-3-(3-hydroxyphenyl)-2-methylpropanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1)C[C@@H](C(=O)OC)C
Step Three
Name
(R)-ethyl 3-(3-hydroxyphenyl)-2-methylpropanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1)C[C@H](C(=O)OCC)C
Step Four
Name
(S)-ethyl 3-(3-hydroxyphenyl)-2-methylpropanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1)C[C@@H](C(=O)OCC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Racemic ethyl 3-(3-hydroxyphenyl)-2-methylpropanoate 62.C (0.40 g) was separated by ChiralPak OJ-H column
WASH
Type
WASH
Details
eluted with 10% isopropanol in hexane
CUSTOM
Type
CUSTOM
Details
to give the separated enantiomers

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=CC1)CC(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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